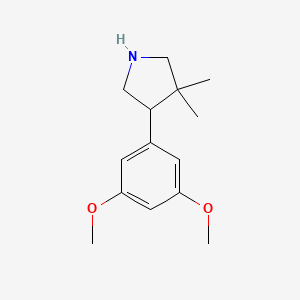

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

Description

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2)9-15-8-13(14)10-5-11(16-3)7-12(6-10)17-4/h5-7,13,15H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGWCWPRZCPNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC(=CC(=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine typically proceeds via two main stages:

Formation of the Pyrrolidine Ring: This is commonly achieved through cyclization reactions starting from amino acid derivatives or suitable amino precursors that can form the five-membered nitrogen heterocycle.

Introduction of the 3,5-Dimethoxyphenyl Group: The aromatic substituent is introduced through electrophilic aromatic substitution or via coupling reactions, often involving protected phenyl derivatives bearing methoxy groups.

Specific Preparation Protocols

While detailed experimental procedures are proprietary in some cases, the following approach is representative based on literature and patent data:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form pyrrolidine ring | Starting from amino acid derivatives or suitable amino alcohols; cyclization under acidic or basic conditions | Controls ring closure and stereochemistry |

| 2 | Introduction of 3,5-dimethoxyphenyl substituent | Electrophilic aromatic substitution using 3,5-dimethoxybenzene derivatives, methylating agents such as dimethyl sulfate or methyl iodide in the presence of base | Ensures selective methoxylation on phenyl ring |

| 3 | Alkylation at 3,3-positions | Use of alkylating agents (e.g., methyl halides) under basic conditions to introduce dimethyl groups | Achieves 3,3-dimethyl substitution on pyrrolidine |

| 4 | Purification | Chromatographic methods, crystallization from solvents like ethanol/acetone | Ensures high purity and isolation of isomers |

Industrial Scale Considerations

In industrial synthesis, continuous flow reactors may be employed to optimize reaction kinetics and heat transfer, improving yield and reproducibility. Advanced purification techniques such as preparative chromatography or recrystallization are used to obtain the compound in high purity.

Chemical Reaction Analysis

Types of Reactions Involved

Cyclization: Formation of the pyrrolidine ring via intramolecular nucleophilic substitution or condensation.

Electrophilic Aromatic Substitution: Introduction of methoxy groups on the phenyl ring or attachment of the phenyl substituent to the pyrrolidine.

Alkylation: Methylation at the 3-position of the pyrrolidine ring to yield the 3,3-dimethyl substitution pattern.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions | Resulting Products |

|---|---|---|---|

| Cyclization | Amino acid derivatives, acids/bases | Acidic or basic medium, controlled temperature | Pyrrolidine ring formation |

| Electrophilic Substitution | Dimethyl sulfate, methyl iodide, bases (NaOH, KOH) | Moderate temperature, inert atmosphere | Introduction of methoxy groups |

| Alkylation | Methyl halides (CH3I, CH3Br), strong base | Anhydrous solvents, low temperature | 3,3-dimethyl substitution |

| Purification | Solvents (ethanol, acetone), chromatographic media | Recrystallization, silica gel chromatography | Isolation of pure compound |

Reaction Yields and Purity

Typical yields for the cyclization and substitution steps range from 60% to 85%, depending on reaction optimization.

Purification steps can improve purity to >98%, critical for research and industrial applications.

Data Table Summarizing Preparation Parameters

| Parameter | Optimal Range/Conditions | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 0–50°C (depending on step) | Controls reaction rate and selectivity |

| Solvent | Ethanol, acetone, dichloromethane | Solubility and purification efficiency |

| Base Concentration | Stoichiometric to slight excess | Ensures complete methylation without side reactions |

| Reaction Time | 2–24 hours | Sufficient for complete conversion |

| Purification Method | Chromatography, recrystallization | Removes impurities and isomeric mixtures |

Research Findings and Optimization Insights

The presence of electron-donating methoxy groups on the phenyl ring facilitates electrophilic substitution and stabilizes intermediates.

The 3,3-dimethyl substitution on the pyrrolidine ring enhances steric hindrance, influencing the compound’s conformational stability and reactivity.

Optimization of reaction parameters such as temperature, solvent polarity, and reagent stoichiometry is crucial to maximize yield and minimize by-products.

Chromatographic separation is often necessary to isolate stereoisomers or regioisomers formed during synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce any functional groups present.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrrolidone derivatives.

Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Substitution Products: Substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis

- Role : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, facilitating the creation of derivatives with tailored properties.

- Synthetic Routes : The synthesis typically involves cyclization reactions to form the pyrrolidine ring followed by electrophilic aromatic substitution to introduce the dimethoxyphenyl group. These methods can be optimized for high yield and purity using advanced techniques such as continuous flow reactors and chromatography.

Biological Applications

Investigating Biological Effects

- Pyrrolidine Derivatives : Research has shown that pyrrolidine derivatives can interact with various biological systems, making them candidates for drug development. For instance, studies on related compounds have indicated their potential as inhibitors for specific receptors involved in autoimmune diseases .

- Therapeutic Potential : The compound's unique structure may allow it to target specific enzymes or receptors, potentially leading to new therapeutic agents for conditions such as diabetes and cancer. Its derivatives have been explored for their agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism .

Medicinal Chemistry

Drug Development

- Targeting RORγt : Research has highlighted the design of pyrrolidine-based compounds that act as inverse agonists of RORγt, a receptor implicated in autoimmune disorders. These compounds exhibit high potency and selectivity, showcasing the therapeutic promise of pyrrolidine derivatives .

- Antimetastatic Activity : A series of pyrrolidines have been developed as CXCR4 chemokine receptor antagonists, demonstrating antimetastatic properties in vivo. Such findings emphasize the relevance of this compound class in cancer therapeutics .

Industrial Applications

Material Science

- Polymers and Coatings : Due to its chemical properties, 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can be utilized in producing polymers and coatings. Its stability and reactivity make it suitable for various industrial applications where specific material properties are required.

Data Table: Comparison of Pyrrolidine Derivatives

Case Studies

- Development of RORγt Inhibitors

- Antimetastatic Properties of CXCR4 Antagonists

Mechanism of Action

The mechanism by which 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Observations:

- Steric Effects : The 3,3-dimethyl groups on the pyrrolidine ring increase steric bulk, which could reduce enzymatic degradation but may also limit binding pocket accessibility .

- Electron-Donating vs. Withdrawing Groups : Unlike nitro-substituted analogs (e.g., 6g), the target compound lacks electron-withdrawing groups, suggesting lower reactivity in electrophilic reactions but greater metabolic stability .

Biological Activity

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 205.30 g/mol. The compound's unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the methoxy groups is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the modulation of cellular signaling pathways involved in survival and death .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In several in vitro assays, it showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through the activation of p53 pathways .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes that play critical roles in tumor progression and microbial growth.

- Gene Expression Modulation : By influencing transcription factors like p53 and USF1, it may alter gene expression related to cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of related compounds that provide insights into the potential effects of this compound:

- Anticancer Study : A study demonstrated that a similar pyrrolidine derivative inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Study : Another research highlighted a pyrrolidine compound's ability to reduce neuroinflammation and protect against neurodegeneration in animal models .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.